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Compound of Interest

Compound Name: Propane-1,3-diyl dipropiolate

Cat. No.: B11761623

Get Quote

Executive Summary & Molecular Architecture
Propane-1,3-diyl dipropiolate (often abbreviated as C3A, C3EA, or 1b) is a bifunctional ester

derived from the condensation of 1,3-propanediol and propiolic acid. It serves as a high-utility

"click" chemistry crosslinker, enabling the synthesis of stereoregular poly(thioether ester)s and

degradable hydrogels. Its terminal alkyne moieties are highly reactive toward thiols (thiol-yne)

and azides (CuAAC), making accurate spectroscopic validation essential for stoichiometric

control in polymerization.

Molecular Identity
Property Detail

IUPAC Name Propane-1,3-diyl dipropiolate

Common Names
1,3-Propanediol dipropiolate; 1,3-

Bis(propioloyloxy)propane

Molecular Formula

Molecular Weight 180.16 g/mol

Structure
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Synthesis & Experimental Workflow
To ensure the integrity of the spectroscopic data presented, the compound is typically

synthesized via acid-catalyzed esterification or Steglich coupling. The following workflow

outlines the critical path from raw materials to analytical validation.

Synthesis Pathway (Graphviz)
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Figure 1: Synthetic workflow for Propane-1,3-diyl dipropiolate involving acid-catalyzed

esterification and downstream purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for validating the purity of the dipropiolate monomer. The absence

of broad polymer peaks and the precise integration of the alkyne proton against the methylene

backbone are critical quality attributes (CQAs).

NMR Data (500 MHz, )
The spectrum is characterized by a diagnostic singlet for the terminal alkyne and a triplet for

the ester-adjacent methylene groups.
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Context

4.32
Triplet (

Hz)
4H

Methylene

adjacent to ester

oxygen

2.95 Singlet 2H
Terminal Alkyne

proton

2.10
Quintet (

Hz)
2H

Central

methylene of

propane linker

Mechanistic Insight:

The alkyne proton at 2.95 ppm is a sharp singlet. If this peak appears as a doublet or

multiplet, it indicates incomplete esterification or contamination with acrylic derivatives

(reduction products).

The central methylene at 2.10 ppm serves as an internal reference for integration; the ratio

of Alkyne:Central

must be strictly 1:1 (experimentally 2:2).

NMR Data (125 MHz, )
The carbon spectrum confirms the symmetry of the molecule.
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Shift (

, ppm)
Assignment Structural Context

152.5 Conjugated Ester Carbonyl

75.2 Terminal Alkyne Carbon

74.5
Internal Alkyne Carbon

(Quaternary)

61.8 Ester-adjacent Methylene

27.5 Central Methylene

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for monitoring

the disappearance of the alkyne stretch during polymerization reactions.

Wavenumber (

)
Intensity Assignment Diagnostic Value

3280 - 3300 Strong, Sharp Stretch

Diagnostic for terminal

alkyne. Disappears

upon click reaction.

2120 - 2130 Medium, Sharp Stretch
Confirms triple bond

integrity.

1715 - 1725 Strong Stretch
Conjugated ester

carbonyl.

1240 - 1260 Strong Stretch Ester linkage.

Mass Spectrometry (MS) & Fragmentation
Mass spectrometry confirms the molecular weight and structural connectivity. The

fragmentation pattern is dominated by the stability of the propiolyl cation and the propane-diol
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backbone.

Fragmentation Pathway (Graphviz)
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Figure 2: Proposed electron ionization (EI) fragmentation pathway for Propane-1,3-diyl
dipropiolate.

Key Fragments:

m/z 180: Molecular Ion (

).

m/z 53: Propiolyl cation (

), characteristic of propiolate esters.

m/z 70: Propiolic acid radical cation (often seen in rearrangement).

Experimental Protocols
Protocol 1: Acquisition of NMR[5]
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Sample Preparation: Dissolve 10-15 mg of purified Propane-1,3-diyl dipropiolate in 0.6 mL

of

(99.8% D, with 0.03% TMS).

Instrument Settings:

Frequency: 400 MHz or higher.[1][2]

Pulse Angle: 30° or 90°.

Relaxation Delay (

):

seconds (essential for accurate integration of the alkyne proton which can have long

).

Scans: 16 - 64.

Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase

manually. Baseline correct using a polynomial fit.

Referencing: Calibrate the residual

peak to 7.26 ppm.

Protocol 2: Quality Control Criteria
Before using the monomer in step-growth polymerization, verify:

Purity > 98%: No visible peaks at 6.0-6.5 ppm (acrylate impurities from partial reduction or

isomerization).

Water Content: No broad singlet at 1.56 ppm (water in

), as water interferes with base-catalyzed thiol-yne coupling.
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Stoichiometry: The integral ratio of the triplet at 4.32 ppm to the singlet at 2.95 ppm must be

exactly 2:1 (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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